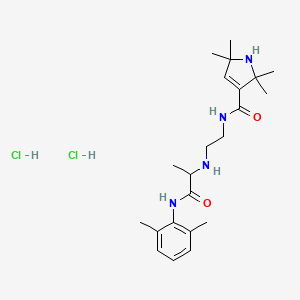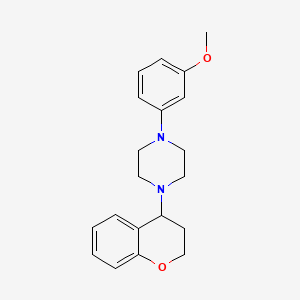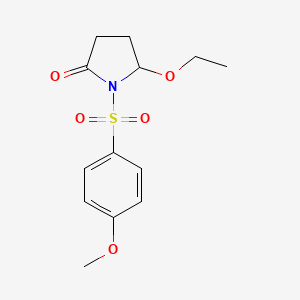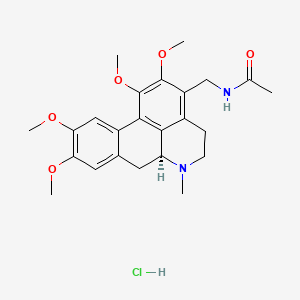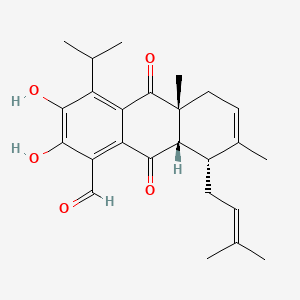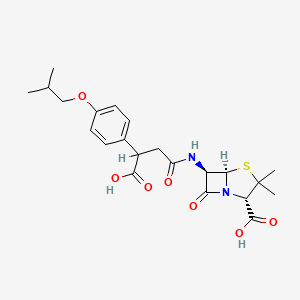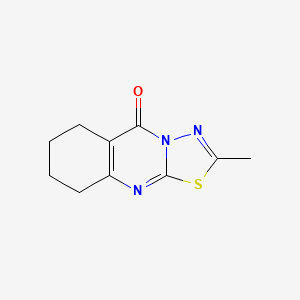
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring, a benzimidazole moiety, and a propenyl ester group, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the piperazinecarboxylic acid with 2-methyl-2-propenyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the propenyl ester group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-2-yl)-, 2-methyl-2-propenyl ester
- 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-5-yl)-, 2-methyl-2-propenyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester is unique due to its specific substitution pattern on the benzimidazole ring, which can result in distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
84806-91-7 |
|---|---|
Formule moléculaire |
C16H20N4O2 |
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
2-methylprop-2-enyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O2/c1-12(2)10-22-16(21)20-8-6-19(7-9-20)14-5-3-4-13-15(14)18-11-17-13/h3-5,11H,1,6-10H2,2H3,(H,17,18) |
Clé InChI |
XXMLYZCMMBRKIU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




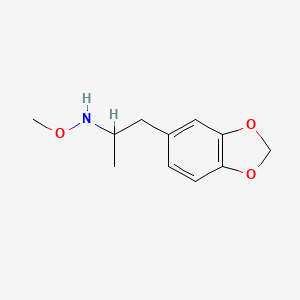

![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
